4-Bromo-N-ethylaniline hydrochloride

Description

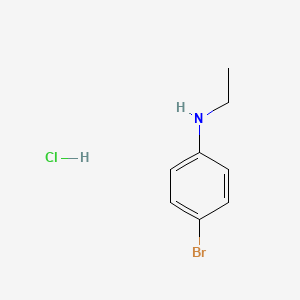

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-N-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRALFFVIHHMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622902 | |

| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855949-09-6 | |

| Record name | Benzenamine, 4-bromo-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855949-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-N-ethylaniline Hydrochloride from 4-bromoaniline

This guide provides an in-depth exploration of the synthesis of 4-Bromo-N-ethylaniline hydrochloride, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1] We will delve into the prevalent synthetic methodologies, focusing on the rationale behind procedural choices to ensure both high yield and purity. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible protocol.

Strategic Overview: Pathways to N-Ethylation

The conversion of a primary aromatic amine, such as 4-bromoaniline, to its N-mono-ethylated derivative presents a common synthetic challenge: controlling the degree of alkylation. Two primary strategies are typically considered:

-

Direct Alkylation: This classic approach involves treating the primary amine with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. While straightforward, this method often suffers from a lack of selectivity, leading to a mixture of the desired secondary amine, unreacted starting material, and over-alkylated products (tertiary amine and quaternary ammonium salts).[2] Achieving high yields of the mono-alkylated product can be challenging and often requires extensive purification.

-

Reductive Amination: A more controlled and widely preferred method for synthesizing mono-alkylated amines is reductive amination.[3] This one-pot reaction proceeds in two stages: first, the reaction of the primary amine (4-bromoaniline) with an aldehyde (acetaldehyde) to form an imine intermediate, followed by the in-situ reduction of this imine to the target secondary amine (4-Bromo-N-ethylaniline).[4][5] This strategy circumvents the issue of over-alkylation, making it the focus of our detailed protocol.[3]

For the synthesis of 4-Bromo-N-ethylaniline, reductive amination offers superior control and typically results in higher, more reproducible yields of the desired product.

Part 1: Synthesis of 4-Bromo-N-ethylaniline via Reductive Amination

Core Principle and Mechanism

The reductive amination of 4-bromoaniline with acetaldehyde is a cornerstone of amine synthesis.[4] The process begins with the nucleophilic attack of the amine on the carbonyl carbon of acetaldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, or imine. A carefully chosen reducing agent, present in the same reaction vessel, selectively reduces the imine's carbon-nitrogen double bond to yield the final secondary amine.

The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, a milder agent like sodium cyanoborohydride (NaBH₃CN) is often employed because it is selective for the protonated imine (iminium ion) over the starting aldehyde, minimizing the wasteful reduction of acetaldehyde.[3] For this guide, we will detail the use of the more common and cost-effective sodium borohydride, with procedural controls to ensure selectivity.

Reaction Mechanism: Reductive Amination ```dot digraph "Reductive Amination Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

}

Caption: Overall workflow for the synthesis of the target compound.

Purification and Characterization

For obtaining high-purity material, the final hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Data Summary

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₁₁BrClN |

| Molecular Weight | 236.54 g/mol [1] |

| ¹H NMR (DMSO-d₆) | δ ~7.4 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.1 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃). N-H proton signal may be broad. |

| Mass Spec (ESI+) | m/z ≈ 200.0/202.0 [M+H]⁺ (for free base), showing characteristic bromine isotope pattern. [6] |

| Melting Point | Literature values should be consulted for comparison. |

Safety and Handling Precautions

The synthesis involves hazardous materials and must be conducted with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles. [7]* Ventilation: Perform all steps in a certified chemical fume hood to avoid inhalation of volatile and toxic fumes. [7]* Reagent Hazards:

-

4-Bromoaniline: Toxic if swallowed or in contact with skin, and is a skin/eye irritant. [8][9] * Acetaldehyde: Highly flammable liquid and vapor, causes serious eye irritation.

-

Sodium Borohydride: Flammable solid, which releases flammable gases (hydrogen) upon contact with acid or water.

-

Solvents (Methanol, Diethyl Ether): Highly flammable and toxic.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound from 4-bromoaniline is most effectively and selectively achieved through reductive amination with acetaldehyde, followed by conversion to the hydrochloride salt. This method provides a reliable pathway to a key chemical intermediate, and by understanding the causality behind each procedural step, researchers can consistently obtain high yields of a pure product. Strict adherence to safety protocols is mandatory throughout the process.

References

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]

-

Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Available at: [Link]

- Google Patents. (1990). US4918230A - Process for the preparation 4-bromoaniline hydrobromides. Google Patents.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. inno-pharmchem.com. Available at: [Link]

-

Wikipedia. (n.d.). 4-Bromoaniline. Wikipedia. Available at: [Link]

-

NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]

- Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives. Google Patents.

-

vibzz lab. (2024). 4 bromoaniline : Organic Synthesis. YouTube. Available at: [Link]

-

PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-bromo-N-ethylaniline. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

-

Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. Available at: [Link]

-

NIST. (n.d.). 4-Bromo-2-ethylaniline. NIST WebBook. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gctlc.org [gctlc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-bromo-N-ethylaniline | C8H10BrN | CID 11745656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 4-Bromo-N-ethylaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-N-ethylaniline hydrochloride, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, analytical characterization, and significant applications, with a focus on facilitating its effective use in the laboratory.

Core Compound Identity and Properties

This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure features a bromine atom at the para-position of the benzene ring and an ethyl group attached to the nitrogen atom, which imparts specific reactivity and physical properties. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

| Property | Value | Source |

| CAS Number | 855949-09-6 | |

| Molecular Formula | C₈H₁₁BrClN | |

| Molecular Weight | 236.5 g/mol | |

| Synonyms | 4-Bromo-N-ethylbenzenamine hydrochloride | N/A |

| Appearance | Off-white to pale yellow solid (expected) | General knowledge |

| Storage | Room temperature, in a dry, sealed container |

Synthesis and Mechanism

The synthesis of 4-Bromo-N-ethylaniline typically proceeds through a two-step sequence: N-ethylation of 4-bromoaniline, followed by conversion to its hydrochloride salt.

N-Ethylation of 4-Bromoaniline

The introduction of an ethyl group onto the nitrogen atom of 4-bromoaniline can be achieved via reductive amination. This method is often preferred due to its high selectivity and mild reaction conditions.

Reaction Scheme:

Caption: Reductive amination pathway for the synthesis of 4-Bromo-N-ethylaniline.

Causality of Experimental Choices:

-

Starting Material: 4-Bromoaniline is a commercially available and relatively inexpensive starting material.

-

Ethylating Agent: Acetaldehyde is a common and reactive aldehyde used for introducing the ethyl group.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for reducing the intermediate imine without affecting the aromatic bromine.

-

Solvent: A protic solvent like ethanol or methanol is typically used to facilitate both the imine formation and the reduction step.

Formation of the Hydrochloride Salt

The conversion of the synthesized 4-Bromo-N-ethylaniline (a free base) to its hydrochloride salt is a straightforward acid-base reaction.

Reaction Scheme:

Caption: Formation of this compound.

Causality of Experimental Choices:

-

Acid: Hydrochloric acid is used to protonate the basic nitrogen atom of the aniline, forming the corresponding ammonium salt. Using HCl dissolved in an organic solvent (e.g., diethyl ether or isopropanol) allows for the precipitation of the salt in a pure, crystalline form.

-

Solvent: A non-polar organic solvent in which the free base is soluble but the hydrochloride salt is not is ideal for isolating the product via filtration.

Detailed Experimental Protocol (Adapted from similar procedures)

Part A: Synthesis of 4-Bromo-N-ethylaniline

-

To a solution of 4-bromoaniline (1 equivalent) in methanol, add acetaldehyde (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the corresponding imine.

-

Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Bromo-N-ethylaniline.

-

Purify the crude product by column chromatography on silica gel.

Part B: Synthesis of this compound

-

Dissolve the purified 4-Bromo-N-ethylaniline in a minimal amount of diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

A precipitate will form. Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the free base and related compounds.

| Technique | Expected Data for 4-Bromo-N-ethylaniline (Free Base) |

| ¹H NMR | Aromatic protons as two doublets in the range of δ 6.5-7.5 ppm. A quartet for the -CH₂- group around δ 3.1-3.3 ppm and a triplet for the -CH₃ group around δ 1.2-1.4 ppm. The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic lower chemical shift. Two signals for the ethyl group carbons. For 4-bromoaniline, characteristic peaks are observed at δ 110.22, 116.72, 132.02, and 145.41.[2] |

| FT-IR (cm⁻¹) | N-H stretching vibration around 3400 cm⁻¹. C-H stretching of the aromatic ring and ethyl group between 2850-3100 cm⁻¹. C=C stretching of the aromatic ring around 1500-1600 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. C-Br stretching in the fingerprint region. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a bromine-containing compound. For the free base (C₈H₁₀BrN), the expected molecular ion peaks would be around 199 and 201 g/mol . |

Note: For the hydrochloride salt, a downfield shift in the ¹H NMR signals of the protons on and near the nitrogen is expected due to the positive charge. The N-H proton signal will be more pronounced and may show coupling to the adjacent -CH₂- group.

Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its two functional handles: the secondary amine and the aryl bromide.[1]

Cross-Coupling Reactions

The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds.

The Suzuki coupling reaction forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species.[3][4][5]

Mechanism Overview:

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceutical agents.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, where the aryl bromide is coupled with an amine.[6][7]

Mechanism Overview:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This reaction allows for the synthesis of more complex aniline derivatives, which are prevalent in medicinal chemistry.

Modification of the Amino Group

The secondary amine of 4-Bromo-N-ethylaniline can undergo various transformations, such as acylation, alkylation, and sulfonylation, to introduce further diversity into the molecular structure.

Safety and Handling

As with all halogenated anilines, this compound should be handled with care.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Precautionary Measures: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid breathing dust.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex target molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

Techno PharmChem. 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

-

MySkinRecipes. This compound. [Link]

-

Sharma, V., et al. Supporting Information. New Journal of Chemistry. [Link]

-

PubChem. 4-bromo-N-ethylaniline. National Institutes of Health. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 4-Bromo-2-ethylaniline. National Institutes of Health. [Link]

-

Khan, K. M., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2021. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-bromo-N-ethylaniline | C8H10BrN | CID 11745656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. technopharmchem.com [technopharmchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

solubility of 4-Bromo-N-ethylaniline hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-N-ethylaniline Hydrochloride in Organic Solvents

Executive Summary

This compound is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility in these processes is fundamentally governed by its solubility in various reaction media. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for understanding and determining the solubility of this compound in organic solvents. We delve into the physicochemical properties of the molecule, explore the factors influencing its solubility, and present a qualitative framework for predicting its behavior in different solvent classes. Crucially, this document furnishes a detailed, field-proven experimental protocol for quantitative solubility determination using the isothermal shake-flask method, coupled with HPLC analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation development involving this compound.

Introduction to this compound

Understanding the fundamental properties of an active pharmaceutical ingredient (API) or intermediate is the first step in any successful development program.[2] Solubility, in particular, is a critical physicochemical parameter that influences bioavailability, processability, and formulation design.[3]

Physicochemical Properties

This compound is the salt form of the parent aromatic amine, 4-Bromo-N-ethylaniline. The hydrochloride form is often chosen to enhance stability and modify physical properties. Key identifying information is summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4] |

| Molecular Formula | C₈H₁₁BrClN | [1][5] |

| Molecular Weight | 236.5 g/mol | [1] |

| CAS Number | 855949-09-6 | [1] |

| Appearance | Typically an off-white to gray powder | [6] |

| Parent Compound | 4-Bromo-N-ethylaniline | [7] |

The Critical Role of Solubility in Research and Development

The solubility of a compound is not merely an academic data point; it is a cornerstone of process chemistry and pharmaceutical science.[3][8]

-

Reaction Kinetics: For a substance to react, it must typically be in the solution phase. Solubility dictates the maximum concentration achievable in a given solvent, directly impacting reaction rates and efficiency.

-

Purification: Crystallization, a common purification technique, is a solubility-driven process. Knowledge of solubility in various solvents and anti-solvents is essential for developing effective crystallization protocols to achieve high purity.[8]

-

Formulation Development: In drug development, the solubility of an API is a primary determinant of its dissolution rate and subsequent bioavailability.[3] Poor solubility is a major hurdle that formulators must overcome.[3]

-

Analytical Method Development: Creating reliable analytical methods, such as those using HPLC, requires dissolving the analyte in a suitable solvent (the mobile phase or a diluent) without precipitation.

Theoretical Principles of Solubility

The solubility of a salt like this compound is a result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated ions in solution.[9] This balance is governed by several key principles.

"Like Dissolves Like": The Role of Polarity and Intermolecular Forces

The adage "like dissolves like" is a useful heuristic. This compound is an ionic salt. In the solid state, it exists as an ionic lattice of protonated 4-bromo-N-ethylanilinium cations ([C₈H₁₁BrN]⁺) and chloride anions (Cl⁻). To dissolve this salt, a solvent must overcome the strong electrostatic forces (lattice energy) holding the crystal together.

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents have high dielectric constants and can effectively solvate the individual ions. The positive pole of the solvent dipole interacts with the chloride anion, and the negative pole interacts with the anilinium cation, stabilizing them in solution. Protic solvents, which can donate hydrogen bonds, are particularly effective at solvating the chloride anion.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity to effectively solvate the ions and cannot overcome the crystal lattice energy. Consequently, ionic salts have very low solubility in nonpolar solvents.

The Impact of the Hydrochloride Salt Form

The parent compound, 4-bromo-N-ethylaniline, is a weakly basic amine.[10] Its solubility is dictated by the hydrophobic benzene ring and the moderately polar N-ethylamino group.[11] Converting it to the hydrochloride salt dramatically alters its solubility profile. The introduction of full ionic charges makes the molecule significantly more polar, thereby increasing its affinity for polar solvents.[12] This is a common strategy in pharmaceutical development to improve the aqueous solubility of basic drug candidates.[3][12]

The process of dissolution in a polar solvent can be visualized as the dissociation of the ionic lattice into solvated ions.

Caption: Dissociation of the hydrochloride salt in a polar solvent.

A Qualitative Guide to Solvent Selection

While precise quantitative data requires experimental determination, a qualitative prediction based on chemical principles can guide initial solvent screening. The expected solubility of this compound in common organic solvent classes is summarized below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents are highly polar and can form hydrogen bonds, effectively solvating both the anilinium cation and the chloride anion. Solubility is expected to be highest in this class.[11][13] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents are polar and can solvate the cation well, but are less effective at solvating the chloride anion without hydrogen bonding capability. Solubility is generally lower than in protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Insoluble | Ethers have low polarity and are poor solvents for ionic salts. The energy required to break the crystal lattice is not compensated by solvation energy.[10] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Insoluble | While slightly polar, these solvents are generally not effective at dissolving ionic compounds. |

| Hydrocarbons | Hexane, Toluene, Benzene | Insoluble | These are nonpolar solvents and cannot effectively solvate ions. They are excellent anti-solvents for precipitating ionic salts.[14] |

Experimental Determination of Equilibrium Solubility

Theoretical predictions must be validated by empirical data.[15] The "shake flask" method is the gold standard for determining equilibrium solubility due to its reliability and directness.[8][16]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of this compound at a specified temperature (e.g., 25 °C).

Pillar of Trustworthiness: This protocol incorporates an equilibrium check by sampling at multiple time points. A stable concentration measurement over time validates that equilibrium has been reached, ensuring the data is reliable.[16]

Step 1: Preparation

-

Select a series of desired organic solvents.

-

Add an excess amount of this compound to several vials for each solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in an isothermal environment, such as an orbital shaker or rotator, set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples at a constant speed sufficient to keep the solid suspended.

-

Allow the system to equilibrate. To confirm equilibrium, sample at multiple time points (e.g., 24, 48, and 72 hours).[16] Equilibrium is reached when consecutive measurements are statistically identical (e.g., within 5%).

Step 3: Sample Separation

-

Once equilibrium is achieved, stop agitation and allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to prevent artificially high results.

Step 4: Dilution and Analysis

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Step 5: Calculation

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or g/100 mL.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: A General HPLC-UV Method

A reversed-phase HPLC method is suitable for quantifying the concentration of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid to ensure the amine remains protonated).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at an appropriate wavelength (e.g., 254 nm).

-

Quantification: A calibration curve must be prepared using standards of known concentration to ensure accurate measurement.[17]

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for the hydrochloride was not found, data for the parent compound and related anilines provide essential guidance. 4-Bromo-N-ethylaniline and related brominated anilines are classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[7][18][19][20]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[20]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transfer.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a complex property driven by its ionic nature. It exhibits favorable solubility in polar protic solvents like alcohols and limited solubility in nonpolar media. While theoretical principles provide a strong foundation for initial solvent selection, they are not a substitute for rigorous experimental measurement. The isothermal shake-flask method, detailed herein, represents a robust and reliable approach for generating the high-quality quantitative data needed to advance chemical and pharmaceutical development projects. Future work could explore more complex systems, including co-solvent mixtures and the application of thermodynamic models for more advanced predictive power.[21][22]

References

-

Kolker, A. R., & de Pablo, J. J. (1997). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 36(3), 876–882. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11745656, 4-bromo-N-ethylaniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1010. Retrieved from [Link]

-

Lovette, M. A., et al. (2020). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 20(7), 4435–4445. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Sun, S., & Li, Z. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data, 57(1), 219-226. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Abraham, M. H., & Acree, W. E. (2015). Prediction of solubility of drugs and other compounds in organic solvents. New Journal of Chemistry, 39(8), 5838-5844. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11073. [Link]

-

Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]

-

Solubility of Things. (n.d.). Solubility of Aniline (C6H7N). Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Bio-Science. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

ResearchGate. (2011). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-N-ethylaniline, HCl, 97% Purity. Retrieved from [Link]

-

Quora. (2017). Why is aniline soluble in hydrochloric acid? Retrieved from [Link]

-

Reddit. (2021). Solubility of 4-bromo aniline in solvents? Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-ethylaniline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. 4-Bromo-N-ethylaniline, HCl | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. garudachem.com [garudachem.com]

- 7. 4-bromo-N-ethylaniline | C8H10BrN | CID 11745656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. who.int [who.int]

- 17. pharmatutor.org [pharmatutor.org]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. research.unipd.it [research.unipd.it]

A Comprehensive Spectroscopic Guide to 4-Bromo-N-ethylaniline Hydrochloride: An In-depth ¹H and ¹³C NMR Analysis

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-N-ethylaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of spectral data, predicted chemical shifts, and coupling constants. Furthermore, it outlines a robust experimental protocol for sample preparation and data acquisition, ensuring scientific integrity and reproducibility.

Introduction

This compound is a substituted aniline derivative of significant interest in organic synthesis. Its structure combines an aromatic ring bearing a bromine atom and an N-ethylamino group, which upon protonation forms the hydrochloride salt. The precise characterization of this compound is paramount for quality control and for understanding its reactivity in subsequent chemical transformations. NMR spectroscopy provides an unparalleled, non-destructive method to probe the molecular structure, offering detailed information about the chemical environment of each proton and carbon atom.

This guide will first delve into a predictive analysis of the ¹H and ¹³C NMR spectra of the parent free base, 4-Bromo-N-ethylaniline, by considering the electronic effects of its substituents. Subsequently, it will explore the spectral changes anticipated upon protonation to form the hydrochloride salt, a crucial aspect for researchers working with this compound in its common salt form.

Molecular Structure and Electronic Effects

The NMR spectra of aromatic compounds are profoundly influenced by the electronic properties of the substituents on the ring. In 4-Bromo-N-ethylaniline, we have two key groups influencing the electron density distribution:

-

N-ethylamino group (-NHCH₂CH₃): This is an activating group, meaning it donates electron density to the aromatic ring through resonance (+R effect). This effect is most pronounced at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding proton and carbon signals.

-

Bromo group (-Br): As a halogen, bromine is an electronegative atom and thus withdraws electron density through the inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R effect). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring.

The interplay of these effects governs the precise chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum of this compound

A detailed prediction of the ¹H NMR spectrum requires consideration of the individual substituent effects and the significant impact of protonation on the nitrogen atom. For the hydrochloride salt, the lone pair on the nitrogen is protonated, forming an anilinium ion. This drastically alters the electronic properties of the N-ethylamino group, converting it from an electron-donating to a strong electron-withdrawing group (-I effect). This change leads to a significant downfield shift of all nearby protons.

The spectrum is predicted to exhibit the following signals, with DMSO-d₆ as the solvent to allow for the observation of the exchangeable N-H protons:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2, H-6 (Aromatic) | ~7.5 - 7.7 | Doublet | ~8-9 | These protons are ortho to the bromine and meta to the now electron-withdrawing -NH₂⁺(CH₂CH₃) group. They will be significantly deshielded and appear as a doublet due to coupling with H-3 and H-5. |

| H-3, H-5 (Aromatic) | ~7.3 - 7.5 | Doublet | ~8-9 | These protons are meta to the bromine and ortho to the strongly deshielding -NH₂⁺(CH₂CH₃) group. They will also be shifted downfield and appear as a doublet from coupling to H-2 and H-6. |

| -NH ₂⁺- | ~10 - 12 | Broad Singlet | - | The acidic protons on the nitrogen will appear as a broad signal at a very downfield chemical shift due to proton exchange and the positive charge. |

| -CH₂- (Ethyl) | ~3.4 - 3.6 | Quartet | ~7 | The methylene protons are adjacent to the positively charged nitrogen, leading to a strong deshielding effect. They will be split into a quartet by the three neighboring methyl protons. |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | ~7 | The terminal methyl protons are further from the nitrogen and thus less deshielded. They will appear as a triplet due to coupling with the two methylene protons. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. Similar to the proton spectrum, the chemical shifts are heavily influenced by the substituents and the protonation state of the nitrogen.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (C-NH₂⁺) | ~135 - 140 | The ipso-carbon attached to the nitrogen will be deshielded due to the electron-withdrawing nature of the anilinium group. |

| C-2, C-6 | ~118 - 122 | These carbons are ortho to the nitrogen group and will be significantly influenced by its inductive withdrawal. |

| C-3, C-5 | ~132 - 135 | These carbons are meta to the nitrogen group and ortho to the bromine. Their chemical shift will be a composite of the effects of both substituents. |

| C-4 (C-Br) | ~115 - 120 | The carbon bearing the bromine atom typically appears in this region. |

| -CH₂- (Ethyl) | ~40 - 45 | The methylene carbon, being directly attached to the positively charged nitrogen, will experience a significant downfield shift. |

| -CH₃ (Ethyl) | ~13 - 16 | The methyl carbon is further from the nitrogen and will be the most upfield of the carbon signals. |

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended:

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for amine hydrochloride salts.[1] Its ability to form hydrogen bonds helps in observing the exchangeable N-H protons, which might otherwise be broadened or exchanged with protic solvents like D₂O or CD₃OD.[1]

-

Procedure:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Gently vortex or sonicate the vial to ensure complete dissolution of the salt.

-

Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

-

Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Apply a gentle exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase the spectra carefully to obtain a flat baseline.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as an internal reference.

Visualizing Structural Relationships

The following diagrams illustrate the molecular structure and the key relationships discussed in this guide.

Figure 1: Molecular structure of this compound.

Sources

FT-IR and mass spectrometry data for 4-Bromo-N-ethylaniline hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-N-ethylaniline Hydrochloride

Foreword: The Analytical Imperative in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous identification and characterization of chemical entities are paramount. Synthetic intermediates, such as this compound, form the foundational building blocks for more complex active pharmaceutical ingredients (APIs).[1] Ensuring the structural integrity and purity of these precursors is a critical control point that dictates the success of a synthetic route and the safety of the final product. This guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Our focus extends beyond mere data presentation to elucidate the underlying principles and experimental rationale, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. The resulting spectrum is a unique molecular fingerprint, revealing the functional groups present within the structure. For this compound, FT-IR is instrumental in confirming the presence of the secondary amine salt, the substituted aromatic ring, and the alkyl and aryl-halide moieties.

Experimental Protocol: FT-IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

The ATR technique is favored for its minimal sample preparation and high reproducibility.

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) and its ATR crystal (typically diamond) are clean.[2]

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for ambient atmospheric conditions (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a standard range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve an optimal signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background by the instrument's software to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

Caption: A streamlined workflow for acquiring an FT-IR spectrum using the ATR method.

Spectral Interpretation of this compound

The hydrochloride salt structure significantly influences the spectrum, particularly in the N-H stretching region. The protonated amine (R₂N⁺H₂) exhibits broad absorptions at lower frequencies than a free secondary amine (R₂NH).

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance & Rationale |

| ~3050 - 3100 | Aromatic C-H Stretch | Peaks of medium to weak intensity appearing just above 3000 cm⁻¹, characteristic of C-H bonds on the benzene ring. |

| ~2900 - 2980 | Aliphatic C-H Stretch | Medium intensity peaks from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group (-CH₂CH₃). |

| ~2400 - 2800 | N⁺-H Stretch (Ammonium Salt) | A very broad and strong absorption band, often with multiple small peaks (castellated appearance). This is a hallmark feature of an amine hydrochloride salt and replaces the sharp, single N-H stretch seen around 3300-3400 cm⁻¹ in the free amine.[3] |

| ~1580 - 1610 | Aromatic C=C Ring Stretch | Two or more sharp bands of variable intensity, confirming the presence of the aromatic ring. |

| ~1500 - 1550 | N⁺-H Bending | A medium, broad band associated with the bending vibration of the protonated amine group. |

| ~1250 - 1350 | Aromatic C-N Stretch | A strong band characteristic of the bond between the aromatic ring and the nitrogen atom. Aromatic amines absorb at higher frequencies than aliphatic amines.[3] |

| ~810 - 840 | Aromatic C-H Out-of-Plane Bend | A strong peak in this region is highly indicative of 1,4-disubstitution (para) on the benzene ring. This is a key diagnostic feature for the positional isomer. |

| ~500 - 600 | C-Br Stretch | A medium to strong absorption in the far-IR region, confirming the presence of the bromo-substituent.[4] |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. This fragmentation pattern provides a detailed structural roadmap of the analyte.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like 4-Bromo-N-ethylaniline (the free base). The hydrochloride salt is typically dissociated to the more volatile free amine in the hot GC inlet.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

-

GC Separation: Inject 1 µL of the solution into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure elution of the analyte.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is subjected to electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectrum Interpretation of 4-Bromo-N-ethylaniline

The spectrum will correspond to the free base, C₈H₁₀BrN, as the HCl is lost upon volatilization.

-

The Nitrogen Rule: The free base contains one nitrogen atom, an odd number. Therefore, its molecular ion will have an odd nominal mass, a key diagnostic feature.[5][6]

-

Bromine Isotope Pattern: A critical confirmation is the presence of a pair of peaks for every bromine-containing fragment. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal height separated by 2 m/z units (e.g., M⁺ and M⁺+2).[7]

Molecular Ion (M⁺): The molecular weight of C₈H₁₀⁷⁹BrN is 199.00 Da, and for C₈H₁₀⁸¹BrN it is 201.00 Da.[8] Therefore, the spectrum will exhibit prominent peaks at m/z 199 and 201 .

Major Fragmentation Pathways: The fragmentation of aromatic amines is dominated by cleavage of the bond beta to the aromatic ring, known as α-cleavage relative to the nitrogen atom.[9][10]

-

α-Cleavage (Base Peak): The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group. This results in a highly stable, resonance-stabilized iminium cation. This fragment is often the most abundant in the spectrum (the base peak).

-

[M - 15]⁺: C₈H₁₀BrN⁺• → C₇H₇BrN⁺ + •CH₃

-

Expected peaks at m/z 184 and 186 .

-

-

Loss of Ethene: A secondary fragmentation pathway can involve the loss of ethene (C₂H₄) via a rearrangement, leading to the 4-bromoaniline radical cation.

-

Loss of Bromine: Cleavage of the C-Br bond can occur, though it may be less favorable than α-cleavage.

-

[M - 79/81]⁺: C₈H₁₀BrN⁺• → C₈H₁₀N⁺ + •Br

-

Expected peak at m/z 120 .

-

Proposed Mass Spectrometry Fragmentation of 4-Bromo-N-ethylaniline

Caption: Key fragmentation pathway of 4-Bromo-N-ethylaniline via α-cleavage.

Summary of Mass Spectral Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 199 / 201 | [C₈H₁₀BrN]⁺• | Molecular Ion (M⁺) |

| 184 / 186 | [C₇H₇BrN]⁺ | α-Cleavage: Loss of a methyl radical (•CH₃) |

| 171 / 173 | [C₆H₆BrN]⁺• | Loss of ethene (C₂H₄) |

| 120 | [C₈H₁₀N]⁺ | Loss of a bromine radical (•Br) |

| 91 | [C₆H₅]⁺ | Loss of HBr from the [M-28] fragment, forming C₆H₅N⁺• |

Bold indicates the likely base peak.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust and definitive characterization of this compound. FT-IR confirms the presence of all key functional groups, with the broad N⁺-H stretch being a clear indicator of the hydrochloride salt form. Mass spectrometry corroborates the molecular weight and elemental composition through the odd nominal mass of the molecular ion and the characteristic 1:1 isotopic signature of bromine. Furthermore, the predictable α-cleavage leading to the base peak at m/z 184/186 provides unequivocal structural confirmation. These orthogonal techniques, when used in concert, establish a validated analytical protocol for the identification and quality control of this important synthetic intermediate, ensuring the integrity of downstream processes in drug discovery and chemical manufacturing.

References

- JoVE. (2023). Mass Spectrometry of Amines.

- Chegg.com. (2016). Solved The following IR spectra is of .4-bromoanilinr.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- JoVE. (2024). Mass Spectrometry: Amine Fragmentation.

- PubChem. (n.d.). 4-Bromo-2-ethylaniline.

- PubChem. (n.d.). 4-Bromoaniline.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 4-bromo-N-ethylaniline.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 4-Bromoaniline(106-40-1) MS spectrum.

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solved The following IR spectra is of .4-bromoanilinr | Chegg.com [chegg.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-bromo-N-ethylaniline | C8H10BrN | CID 11745656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. people.whitman.edu [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromoaniline(106-40-1) MS spectrum [chemicalbook.com]

A Comprehensive Technical Guide to 4-Bromo-N-ethylaniline Hydrochloride for Advanced Research and Development

Introduction: Strategic Importance of 4-Bromo-N-ethylaniline Hydrochloride in Modern Synthesis

In the landscape of pharmaceutical and specialty chemical synthesis, the strategic selection of building blocks is paramount to the efficiency and success of multi-step synthetic campaigns. This compound (CAS No. 855949-09-6) has emerged as a pivotal intermediate, valued for its unique combination of functionalities that offer synthetic versatility.[1][2] This guide provides an in-depth exploration of its commercial availability, robust synthesis protocols, stringent quality control methodologies, and key applications, tailored for researchers, scientists, and drug development professionals. The presence of a bromine atom on the aromatic ring provides a reactive handle for a multitude of cross-coupling reactions, while the N-ethylamino group can be integral to the final molecular scaffold or serve as a directing group.[2] Understanding the nuances of sourcing, synthesizing, and validating this compound is critical for seamless integration into complex synthetic workflows.

Commercial Availability and Supplier Overview

The accessibility of high-quality starting materials is a critical first step in any research and development endeavor. This compound is commercially available from a range of suppliers, catering to different scales, from laboratory research quantities to bulk industrial manufacturing. The typical purity offered by most vendors is ≥97%. When sourcing this material, it is crucial to verify the CAS number and obtain a certificate of analysis to confirm its identity and purity.

| Supplier | Reported Purity | CAS Number | Notes |

| MySkinRecipes | 97% | 855949-09-6 | Offered for research purposes as an intermediate in pharmaceuticals and agrochemicals.[1][2] |

| CP Lab Safety | min 97% | 855949-09-6 | Available in gram quantities for laboratory use.[3] |

| Guidechem | Varies by supplier | 855949-09-6 | A platform connecting various global manufacturers and suppliers. |

| Angene International Limited | Varies | 855949-09-6 | A supplier listed on chemical sourcing platforms. |

It is imperative for researchers to consider not just the purity but also the supplier's quality management systems and their ability to provide consistent material across different batches. For drug development applications, sourcing from suppliers who can provide detailed impurity profiles and adhere to Good Manufacturing Practices (GMP) is essential.

Synthesis of this compound: A Multi-Step Approach

While commercially available, an in-house synthesis of this compound may be desirable for reasons of cost, scale, or the need for specific isotopic labeling. The following is a logical and robust multi-step synthetic pathway, derived from established chemical principles for aniline derivatization.

Caption: A multi-step workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of 4-Bromoaniline

This initial phase involves the protection of the amino group of aniline, followed by regioselective bromination at the para position, and subsequent deprotection.

-

Protection of Aniline:

-

To a solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise while stirring in an ice bath.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield acetanilide.

-

-

Bromination of Acetanilide:

-

Dissolve the synthesized acetanilide (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

To this solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring. Maintain the temperature below 20°C.

-

After the addition, stir the mixture for an additional 1-2 hours at room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide.

-

Collect the product by filtration, wash thoroughly with water to remove any remaining acid, and dry.

-

-

Hydrolysis of 4-Bromoacetanilide:

-

Reflux the 4-bromoacetanilide (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 5-6 M) for 2-3 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

The 4-bromoaniline will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry.

-

Part 2: N-Ethylation and Salt Formation

-

N-Ethylation of 4-Bromoaniline:

-

Dissolve 4-bromoaniline (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as potassium carbonate or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise.

-

Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude 4-Bromo-N-ethylaniline by column chromatography on silica gel.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 4-Bromo-N-ethylaniline in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

-

Quality Control and Analytical Validation

Ensuring the identity, purity, and consistency of this compound is crucial for its application in research and drug development. A comprehensive quality control workflow should be implemented.

Caption: A comprehensive quality control workflow for this compound.

Detailed Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of this compound and to identify and quantify any impurities.

-

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often employed for optimal separation. For example, a gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid) can be used.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm) is common.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound.

-

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents for the hydrochloride salt.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons. The integration of these signals should correspond to the number of protons in the molecule. The N-H proton may appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and aliphatic carbons.

-

3. Mass Spectrometry (MS) for Molecular Weight Verification

-

Objective: To confirm the molecular weight of the free base form of the compound.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method.

-

Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (4-Bromo-N-ethylaniline), which would have a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1][2] Its utility stems from the ability to perform selective chemical transformations at its functional groups.

-

Pharmaceutical Synthesis: The bromo-substituent is a key feature for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of many active pharmaceutical ingredients (APIs). The N-ethylaniline moiety itself can be a critical part of a pharmacophore, interacting with biological targets.

-

Agrochemicals and Dyes: Similar to its use in pharmaceuticals, this compound is an intermediate in the production of certain pesticides and herbicides.[1] It is also used in the synthesis of specialized dyes.[1]

-

Material Science: The anilinic scaffold can be incorporated into polymers and other materials to impart specific electronic or physical properties.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in research and development, particularly in the pharmaceutical industry. A thorough understanding of its commercial availability, synthesis, and analytical validation is essential for its effective utilization. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to source, synthesize, and qualify this important building block, thereby facilitating the development of novel chemical entities.

References

-

MySkinRecipes. This compound. [Link]

-

CP Lab Safety. 4-Bromo-N-ethylaniline, HCl, min 97%, 1 gram. [Link]

Sources

Stability and Storage of 4-Bromo-N-ethylaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Author: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Bromo-N-ethylaniline hydrochloride (CAS No. 855949-09-6). As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its physicochemical properties is paramount to ensure its integrity, shelf-life, and performance in downstream applications.[1] This document synthesizes available data and established principles of chemical stability to provide field-proven insights for researchers and drug development professionals. We will delve into the molecular characteristics that influence its stability, potential degradation pathways, and detailed protocols for handling and storage to maintain product quality and ensure laboratory safety.

Introduction: The Role of this compound in Synthesis

This compound is a halogenated aniline derivative. Its molecular structure, featuring a bromine-substituted benzene ring and an ethylamino group, makes it a versatile building block in organic synthesis. The presence of the bromo- and amino- functional groups allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1] These reactions are fundamental in the construction of more complex molecules, particularly in the development of novel dyes and pharmaceutical agents.[1] The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

Physicochemical Properties and Stability Profile

The inherent stability of this compound is dictated by its molecular structure and its existence as a salt.

| Property | Value | Source |

| CAS Number | 855949-09-6 | [1][2] |

| Molecular Formula | C₈H₁₁BrClN | [1][2] |

| Molecular Weight | 236.54 g/mol | [3] |

| Appearance | Solid | |

| Storage Temperature | Room Temperature | [1] |

While specific stability studies on this compound are not extensively available in public literature, the stability of related aromatic amines and their salts provides a strong basis for understanding its behavior.[4] Aromatic amines, in general, are susceptible to oxidation and degradation, which can be influenced by factors such as light, air, and humidity.[4][5] The hydrochloride salt form mitigates some of these issues by protonating the amino group, making it less susceptible to oxidation.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for establishing appropriate storage and handling protocols. For halogenated anilines, several degradation routes can be anticipated, particularly under suboptimal conditions.

Caption: Recommended workflow for handling this compound.

Experimental Protocol for Safe Handling:

-

Preparation:

-

Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile gloves may be suitable for short-term use, but always consult the manufacturer's guidelines), safety goggles, and a lab coat. [6] * All handling of the solid compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust particles. [6]

-

-

Dispensing:

-

If the container is stored in a cooler environment, allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.

-

Minimize the time the container is open to the atmosphere.

-

Use clean, dry spatulas and weighing instruments.

-

-

Post-Handling:

-

After dispensing, tightly reseal the container, ensuring the cap is secure. For long-term storage, consider using paraffin film to further seal the container.

-

Return the container to its designated storage location, away from incompatible materials.

-

Clean any spills immediately according to your laboratory's standard operating procedures for chemical spills.

-

Dispose of any waste containing this compound in accordance with local, state, and federal regulations.

-

Incompatible Materials

To prevent chemical reactions that could degrade the product or create hazardous situations, avoid storing this compound with the following:

-

Strong Oxidizing Agents: Can cause vigorous reactions with anilines.

-

Strong Bases: Will deprotonate the anilinium hydrochloride, liberating the free aniline base which is more susceptible to oxidation.

-

Strong Acids: While it is a hydrochloride salt, contact with stronger acids could potentially lead to unwanted reactions.

Conclusion

The stability and longevity of this compound are best maintained by adhering to stringent storage and handling protocols. By controlling its exposure to light, air, and moisture, and by preventing contact with incompatible materials, researchers can ensure the quality and reliability of this important synthetic intermediate. The recommendations provided in this guide are grounded in established chemical principles and are designed to provide a framework for the safe and effective use of this compound in a research and development setting.

References

-

CP Lab Safety. (n.d.). 4-Bromo-N-ethylaniline, HCl, 97% Purity, C8H11BrClN, 10 grams. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 4-Bromo-3-ethoxyaniline hydrochloride. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). SOP: Aniline. Retrieved from [Link]

Sources

The Strategic Application of 4-Bromo-N-ethylaniline Hydrochloride in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-N-ethylaniline hydrochloride (CAS No. 855949-09-6), a versatile chemical intermediate poised for significant applications in medicinal chemistry.[1][2][3][4][5] While not as widely documented in late-stage clinical candidates as some other aniline derivatives, its unique structural features—a reactive bromine atom, a secondary ethylamine group, and an aniline core—make it a highly valuable building block for the synthesis of novel therapeutic agents. This document will explore the compound's synthetic utility, focusing on its role in the generation of privileged scaffolds for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, structure-activity relationship (SAR) insights derived from analogous compounds, and data-driven perspectives on its potential are provided to empower researchers in drug discovery and development.

Introduction: Unveiling the Potential of a Versatile Scaffolding Reagent

This compound presents itself to the discerning medicinal chemist not as a final drug entity, but as a foundational element ripe with synthetic possibilities. Its primary utility lies in its role as a chemical intermediate for the synthesis of pharmaceuticals and agrochemicals.[2] The presence of both a halogenated aromatic ring and a secondary amine provides two distinct and strategically important points for molecular elaboration.[2]

The bromo- and N-alkylaniline motifs are recurrent pharmacophoric elements in a multitude of clinically relevant molecules. The aniline substructure, in particular, is a well-established "structural alert" that can sometimes lead to metabolic liabilities; however, its strategic incorporation remains a cornerstone of modern drug design, particularly in the realm of kinase inhibitors where it often forms critical hydrogen bond interactions with the hinge region of the kinase domain. The strategic derivatization of the 4-Bromo-N-ethylaniline core can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 855949-09-6 | [1][3][4][5] |

| Molecular Formula | C₈H₁₁BrClN | [1][2][3] |

| Molecular Weight | 236.5 g/mol | [1][2] |

| Appearance | White to beige crystals | [4] |

| Storage | Room temperature, sealed, dry | [2] |

Synthetic Utility: A Gateway to Privileged Pharmacological Scaffolds

The true value of this compound is realized through its versatile reactivity in a range of powerful synthetic transformations that are central to contemporary drug discovery. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the N-ethylamino group can be further functionalized or act as a key pharmacophoric element.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 4-position of the aniline ring is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the construction of complex molecular architectures from simple, commercially available building blocks.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, which are prevalent in many classes of therapeutic agents. 4-Bromo-N-ethylaniline can be readily coupled with a diverse range of aryl and heteroaryl boronic acids or esters to introduce new functionalities that can modulate the biological activity and physicochemical properties of the resulting molecule.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromoaniline Derivative